2-[(2-chlorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one
Description
This compound features a benzofuro[3,2-d]pyrimidin-4(3H)-one core, substituted at the 2-position with a (2-chlorobenzyl)sulfanyl group and at the 3-position with a (3-methoxybenzyl) moiety. The benzofuropyrimidinone scaffold is a bicyclic system combining a benzofuran and pyrimidinone ring, which is structurally analogous to thieno- or benzothienopyrimidinones but distinguished by the oxygen atom in the furan ring.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-3-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN2O3S/c1-30-18-9-6-7-16(13-18)14-28-24(29)23-22(19-10-3-5-12-21(19)31-23)27-25(28)32-15-17-8-2-4-11-20(17)26/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGBFEABMUPQJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chlorobenzyl)sulfanyl]-3-(3-methoxybenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzofuro[3,2-d]pyrimidinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorobenzyl and Methoxybenzyl Groups: These groups can be introduced via nucleophilic substitution reactions, where the benzofuro[3,2-d]pyrimidinone core reacts with 2-chlorobenzyl chloride and 3-methoxybenzyl bromide in the presence of a base like potassium carbonate.
Thioether Formation: The final step involves the formation of the sulfanyl linkage, typically achieved by reacting the intermediate with a thiol reagent under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Biological Activities
Recent studies have highlighted the antimicrobial , anti-inflammatory , and anticancer properties of pyrimidine derivatives, including those similar to our target compound. Here are some key findings:
- Antimicrobial Activity : Compounds with similar structural motifs have demonstrated significant antibacterial and antifungal activities. For instance, thiazole-pyrimidine hybrids have shown effectiveness against various Gram-positive and Gram-negative bacteria, suggesting that the sulfanyl group may enhance antimicrobial potency through electron-withdrawing effects .
- Anti-inflammatory Properties : Pyrimidine derivatives have been evaluated for their anti-inflammatory effects. Research indicates that modifications in the benzofuro and pyrimidine structures can lead to compounds with substantial anti-inflammatory activity, potentially useful in treating conditions like arthritis and other inflammatory diseases .
- Anticancer Potential : The antiproliferative effects of similar compounds have been documented against multiple cancer cell lines. For example, studies on thiazole-integrated pyrimidines revealed significant cytotoxicity against human cancer cells (e.g., MCF-7 for breast cancer) . The presence of halogen substituents (like chlorine) has been linked to enhanced anticancer activity due to their ability to interact with cellular targets effectively.
Case Study 1: Antimicrobial Activity Assessment
In a study assessing the antimicrobial efficacy of thiazole-pyrimidine hybrids, compounds were synthesized and tested against a panel of bacteria. Compounds similar to our target showed Minimum Inhibitory Concentrations (MICs) ranging from 93.7 μg/mL to 46.9 μg/mL against Gram-negative bacteria. The presence of specific substituents was critical for enhancing activity .
Case Study 2: Anticancer Activity Evaluation
A series of pyrimidine derivatives were screened for anticancer properties using human cancer cell lines. The study found that compounds with electron-withdrawing groups exhibited superior antiproliferative effects, with IC50 values significantly lower than those of standard chemotherapeutic agents. The structure-activity relationship (SAR) indicated that the incorporation of a chlorobenzyl moiety was essential for maximizing cytotoxicity .
Mechanism of Action
The mechanism by which 2-[(2-chlorobenzyl)sulfanyl]-3-(3-methoxybenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfanyl and methoxybenzyl groups could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
The benzofuropyrimidinone core differentiates the target compound from analogs with thieno[3,2-d]pyrimidinone () or benzothieno[2,3-d]pyrimidinone () scaffolds. The oxygen atom in the furan ring (vs.
Table 1: Core Structure Comparison
Substituent Analysis
Substituents at the 2- and 3-positions significantly influence physicochemical and pharmacological properties:
2-Substituents
- Target Compound : (2-Chlorobenzyl)sulfanyl group.
- : (3-Chlorobenzyl)sulfanyl or (2-chloro-6-fluorobenzyl)sulfanyl groups.
- : (4-Chlorobenzyl)sulfanyl group.
Chlorine’s position on the benzyl ring (ortho, meta, para) modulates steric bulk and electronic effects. The ortho-chloro substituent in the target compound may enhance steric hindrance compared to meta- or para-substituted analogs .
3-Substituents
- Target Compound : (3-Methoxybenzyl) group.
- : Bis(3-methoxyphenyl) or methyl groups.
- : (4-Methoxyphenyl) group.
Table 2: Substituent Comparison
Physicochemical Properties
- Melting Points: Thienopyrimidinones with methoxy groups () exhibit higher melting points (e.g., 241–243°C for compound 12) compared to methyl-substituted analogs (148–150°C for 3a), suggesting increased crystallinity with polar substituents .
- Solubility: The 3-methoxybenzyl group in the target compound may enhance aqueous solubility compared to non-polar substituents (e.g., 4-methylphenyl in ).
Research Implications
The target compound’s benzofuropyrimidinone core and substituent arrangement distinguish it from thieno- or benzothieno-based analogs. Key areas for further study include:
Biological Activity : Comparative assays (e.g., kinase inhibition, cytotoxicity) to evaluate the impact of core and substituent modifications.
SAR Analysis : Systematic variation of chloro and methoxy substituent positions to optimize potency and selectivity.
Pharmacokinetics : Investigating how the benzofuro core influences metabolic stability compared to sulfur-containing analogs.
Biological Activity
The compound 2-[(2-chlorobenzyl)sulfanyl]-3-(3-methoxybenzyl) benzofuro[3,2-d]pyrimidin-4(3H)-one represents a novel heterocyclic derivative with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A benzofuro moiety, which is known for its diverse biological activities.
- A pyrimidinone core that contributes to its pharmacological properties.
- Substituents such as chlorobenzyl and methoxybenzyl , which may influence its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies, highlighting its potential as an antitumor , antimicrobial , and anti-inflammatory agent.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant cytotoxic effects on cancer cell lines. For instance:
- A study demonstrated that related benzofuro-pyrimidinone derivatives showed promising results against breast and lung cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.
Antimicrobial Activity
The antimicrobial properties of this compound have been assessed against several bacterial strains:
- In vitro studies revealed moderate to strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Anti-inflammatory Effects
Compounds in the same class have shown anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests that the target compound may also exert similar effects, potentially useful in treating conditions like arthritis.
Research Findings and Case Studies
Several studies have focused on the synthesis and evaluation of this compound:
-
Synthesis and Characterization
- The compound was synthesized using standard organic chemistry techniques, including nucleophilic substitution reactions. Characterization was performed using NMR and mass spectrometry to confirm the structure.
-
Biological Evaluation
- A comparative study evaluated the biological activity of various derivatives, including the target compound. The findings indicated that modifications to the substituents significantly influenced the biological activity profile.
-
Case Study: Anticancer Activity
- In a specific case study involving human cancer cell lines, the compound exhibited a dose-dependent response, leading to apoptosis in treated cells. The study utilized flow cytometry to analyze cell viability and apoptosis markers.
Data Summary Table
Q & A
Q. Table 1: Comparison of Synthetic Conditions for Analogous Compounds
Advanced: How can structural variations (e.g., chloro vs. methoxy substituents) impact the compound’s biological activity, and what methodologies validate these effects?
Answer:
Substituent positioning alters electronic and steric properties, influencing binding affinity. For example:
- Chlorobenzyl groups enhance lipophilicity, potentially improving membrane permeability (logP >3.5).
- Methoxy groups introduce hydrogen-bonding sites, affecting receptor interactions (e.g., kinase inhibition).
Q. Methodological recommendations :
- Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., CYP450 enzymes).
- SAR studies : Compare IC₅₀ values of analogs (e.g., 4-chloro vs. 4-methoxy derivatives) in enzyme assays .
- X-ray crystallography : Resolve co-crystal structures to identify key binding motifs .
Basic: What spectroscopic and chromatographic techniques are essential for confirming the compound’s structure and purity?
Answer:
- NMR spectroscopy :
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion (e.g., [M+H]⁺ at m/z 459.403) .
- HPLC : Use C18 columns (ACN/H₂O + 0.1% TFA) with UV detection (λ=254 nm) to assess purity (>98%) .
Advanced: How should researchers design experiments to address contradictions in reported cytotoxicity data across cell lines?
Answer:
Contradictions may arise from assay conditions (e.g., serum concentration, exposure time) or metabolic variability.
Q. Experimental design :
- Standardized protocols : Follow OECD guidelines for in vitro cytotoxicity (e.g., MTT assay, 48h exposure) .
- Control variables :
- Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO <0.1%).
- Test multiple cell lines (e.g., HEK293, HepG2) to assess tissue-specific effects.
- Mechanistic follow-up : Use RNA-seq to identify differentially expressed genes post-treatment .
Advanced: What methodologies assess the environmental fate and ecological risks of this compound?
Answer:
Key parameters :
Q. Table 2: Environmental Risk Assessment Framework
| Parameter | Method | Endpoint | Reference |
|---|---|---|---|
| Hydrolysis half-life | pH 7, 25°C, HPLC monitoring | t₁/₂ >30 days | |
| Soil adsorption | Batch equilibrium (OECD 106) | Koc = 450 L/kg | |
| Aquatic toxicity | Daphnia EC₅₀ | EC₅₀ = 2.1 mg/L |
Basic: How can researchers validate the compound’s stability under varying storage conditions?
Answer:
- Forced degradation studies : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks.
- Analytical monitoring : Track decomposition via HPLC and LC-MS.
- Stabilizers : Use amber vials and inert atmospheres (N₂) to prevent oxidation .
Advanced: What theoretical frameworks guide mechanistic studies of this compound’s activity?
Answer:
Link hypotheses to established theories:
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
- Reactive oxygen species (ROS) theory : Measure ROS levels via DCFH-DA assay to explore pro-apoptotic effects .
- Enzyme inhibition kinetics : Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
